molecular formula C17H15ClN2O3 B5944712 N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5944712
M. Wt: 330.8 g/mol
InChI Key: WRNWKTDBPZLALA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxamide group attached to a hexahydroquinoline ring system. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a diketone.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the quinoline ring with a chlorophenyl group using a chlorinating agent.

    Addition of the carboxamide group:

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and chlorinating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, it may interact with receptors on the cell surface, triggering signaling pathways that result in the desired biological response.

Comparison with Similar Compounds

N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-9-5-14-12(15(21)6-9)8-13(17(23)20-14)16(22)19-11-4-2-3-10(18)7-11/h2-4,7-9H,5-6H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNWKTDBPZLALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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